molecular formula C7H14O B13528744 2-Methyl-2-(1-methylpropyl)oxirane CAS No. 53897-31-7

2-Methyl-2-(1-methylpropyl)oxirane

Cat. No.: B13528744
CAS No.: 53897-31-7
M. Wt: 114.19 g/mol
InChI Key: XRYOOZWHQGGKMY-UHFFFAOYSA-N
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Description

2-(Butan-2-yl)-2-methyloxirane is an organic compound that belongs to the class of oxiranes, also known as epoxides. This compound features a three-membered ring consisting of an oxygen atom and two carbon atoms, with a butan-2-yl and a methyl group attached to the ring. The unique structure of oxiranes makes them highly reactive and valuable intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Butan-2-yl)-2-methyloxirane can be synthesized through several methods. One common approach involves the epoxidation of alkenes. For instance, the compound can be prepared by reacting 2-butene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an epoxide ring from the double bond of the alkene.

Industrial Production Methods

In industrial settings, the production of 2-(Butan-2-yl)-2-methyloxirane may involve the use of more efficient and scalable processes. One such method is the catalytic epoxidation of alkenes using metal catalysts, such as titanium or molybdenum complexes, in the presence of hydrogen peroxide or organic peroxides. These methods offer higher yields and selectivity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Butan-2-yl)-2-methyloxirane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diols or other oxygenated products.

    Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the epoxide ring, resulting in the formation of different functionalized products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Diols and other oxygenated derivatives.

    Reduction: Alcohols and other reduced products.

    Substitution: Functionalized derivatives with various substituents.

Scientific Research Applications

2-(Butan-2-yl)-2-methyloxirane has several applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions involving epoxides and their biological activity.

    Medicine: Research on 2-(Butan-2-yl)-2-methyloxirane includes its potential use in drug development and as a building block for bioactive compounds.

    Industry: It is employed in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Butan-2-yl)-2-methyloxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can occur through various pathways, depending on the nature of the nucleophile and the reaction conditions. The molecular targets and pathways involved include interactions with enzymes, proteins, and other biological molecules that can facilitate or inhibit the ring-opening process.

Comparison with Similar Compounds

2-(Butan-2-yl)-2-methyloxirane can be compared with other similar compounds, such as:

    Ethylene oxide: A simpler epoxide with a two-carbon ring, widely used in the production of ethylene glycol and as a sterilizing agent.

    Propylene oxide: Another common epoxide with a three-carbon ring, used in the production of polyurethanes and as a fumigant.

    Styrene oxide: An aromatic epoxide used in the synthesis of pharmaceuticals and as a reactive intermediate in organic chemistry.

The uniqueness of 2-(Butan-2-yl)-2-methyloxirane lies in its specific substituents, which impart distinct reactivity and properties compared to other epoxides. These differences make it a valuable compound for targeted applications in various fields.

Properties

IUPAC Name

2-butan-2-yl-2-methyloxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-4-6(2)7(3)5-8-7/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYOOZWHQGGKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1(CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50962427
Record name 2-(Butan-2-yl)-2-methyloxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50962427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42328-43-8, 53897-31-7
Record name 2-Methyl-2-(1-methylpropyl)oxirane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042328438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-2-isobutyloxirane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053897317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Butan-2-yl)-2-methyloxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50962427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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